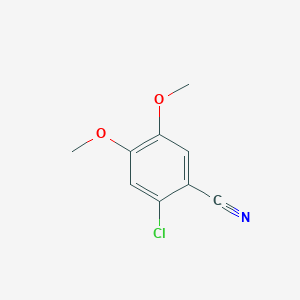
2-Chloro-4,5-dimethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4,5-dimethoxybenzonitrile involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions typically include high temperatures and the presence of ammonia, which facilitates the conversion of 2-chlorotoluene to 2-chlorobenzonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4,5-dimethoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with other molecules to produce the desired outcome .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 2-Chloro-4,5-dimethoxyphenol
- 2-Chloro-4,5-dimethoxybenzaldehyde
Uniqueness
2-Chloro-4,5-dimethoxybenzonitrile is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which imparts distinct chemical properties. These substitutions influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4,5-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBGZCEEJYNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














